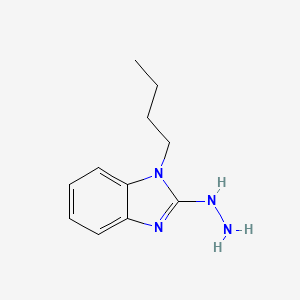

1-Butyl-2-hydrazino-1H-benzimidazole

描述

Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Medicinal and Synthetic Chemistry

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, has been a cornerstone in the fields of medicinal and synthetic chemistry for over a century. nih.govresearchgate.net Its journey began in the late 19th century, with the first synthesis of benzimidazole credited to Hoebrecker. nih.govarabjchem.org This discovery paved the way for extensive research into the chemical properties and potential applications of this versatile molecule.

The significance of the benzimidazole scaffold in medicinal chemistry is underscored by its presence in a multitude of clinically approved drugs. ijarsct.co.innih.gov Its broad spectrum of pharmacological activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.govimpactfactor.org This wide range of biological effects is attributed to the ability of the benzimidazole core to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to act as an antagonist in various biological systems. arabjchem.org

In synthetic chemistry, the benzimidazole ring system is a valuable building block for the construction of more complex molecules. nih.gov Its synthesis is typically achieved through the condensation reaction of an ortho-phenylenediamine with an aldehyde or carboxylic acid. researchgate.netnih.gov The versatility of this synthetic route allows for the introduction of a wide array of substituents at various positions of the benzimidazole ring, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has made the benzimidazole scaffold a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.org

Overview of Hydrazine-Substituted Heterocycles in Contemporary Chemical Research

Hydrazine (B178648) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. nbinno.com When a hydrazine moiety is incorporated into a heterocyclic ring system, it gives rise to hydrazine-substituted heterocycles, a class of compounds that has garnered significant attention in contemporary chemical research. researchgate.net These compounds serve as versatile intermediates and building blocks in organic synthesis, enabling the construction of a wide range of more complex molecular architectures. nbinno.comresearchgate.net

The reactivity of the hydrazine group, with its nucleophilic nitrogen atoms, allows for a variety of chemical transformations, including condensation reactions with carbonyl compounds to form hydrazones, and cyclization reactions to generate new heterocyclic rings such as pyrazoles, triazoles, and pyridazines. nbinno.comnaturalspublishing.com This chemical versatility makes hydrazine-substituted heterocycles valuable synthons for the preparation of diverse libraries of compounds for biological screening. nih.gov

In medicinal chemistry, hydrazine-substituted heterocycles are recognized for their broad spectrum of biological activities. researchgate.net The incorporation of a hydrazine or hydrazone moiety can significantly influence the pharmacological profile of a molecule. naturalspublishing.com Numerous compounds containing this structural motif have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. naturalspublishing.comnih.gov The ability of the hydrazine group to form hydrogen bonds and coordinate with metal ions is often a key factor in their mechanism of action at a molecular level. researchgate.net

Rationale for Investigating 1-Butyl-2-hydrazino-1H-benzimidazole as a Research Focus

The investigation of this compound is driven by the synergistic potential of combining two pharmacologically significant moieties: the benzimidazole scaffold and the hydrazine group. The benzimidazole core, as previously discussed, is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities. The hydrazine functional group is also a key pharmacophore, contributing to the biological profile of numerous therapeutic agents.

The strategic placement of a hydrazine group at the 2-position of the benzimidazole ring is of particular interest. This position is known to be crucial for the biological activity of many benzimidazole derivatives. The introduction of a reactive hydrazine moiety at this site opens up avenues for further chemical modifications, allowing for the synthesis of a wide array of derivatives through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to form hydrazides. These derivatives can then be screened for a variety of biological activities.

Therefore, the study of this compound is a logical progression in the exploration of new benzimidazole-based therapeutic agents. It provides a versatile platform for the development of novel compounds with potentially enhanced or unique pharmacological properties, arising from the combined contributions of the benzimidazole scaffold, the reactive hydrazine group, and the lipophilic butyl substituent.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-butylbenzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAOPAPQGSWLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392972 | |

| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615281-72-6 | |

| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 2 Hydrazino 1h Benzimidazole and Analogues

Precursor Synthesis and Intermediate Derivatization Strategies

The construction of 1-butyl-2-hydrazino-1H-benzimidazole relies on the sequential formation of key precursors and intermediates. This involves the initial synthesis of the N-butyl substituted benzimidazole (B57391) core, which is then functionalized to introduce the desired hydrazino moiety.

Synthesis of 1-Butyl-1H-benzimidazole Core Structures

The formation of the 1-butyl-1H-benzimidazole core is a critical initial step. A common approach begins with the synthesis of N-butyl-o-phenylenediamine. This precursor can be prepared through the mono-N-alkylation of o-phenylenediamine (B120857) with a butyl halide.

Once N-butyl-o-phenylenediamine is obtained, it can be cyclized with a one-carbon synthon to form the benzimidazole ring. Various reagents can be employed for this purpose, including formic acid, orthoformates, or aldehydes. The reaction with formic acid, for instance, typically proceeds under acidic conditions with heating, leading to the formation of 1-butyl-1H-benzimidazole.

An alternative strategy involves the direct N-alkylation of a pre-formed benzimidazole ring system. However, this method can sometimes lead to a mixture of N1 and N3 isomers, necessitating careful control of reaction conditions and purification steps.

A key intermediate for the introduction of the hydrazino group is 1-butyl-1H-benzimidazole-2-thiol. This can be synthesized by reacting N-butyl-o-phenylenediamine with carbon disulfide in an alcoholic solution of potassium hydroxide. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes upon heating to yield the desired thiol.

Incorporation of the Hydrazino Moiety

The introduction of the hydrazino group at the 2-position of the 1-butyl-1H-benzimidazole core is typically achieved through a two-step process starting from the corresponding 2-thiol.

First, the 1-butyl-1H-benzimidazole-2-thiol is oxidized to form 1-butyl-1H-benzimidazole-2-sulfonic acid. This oxidation is commonly carried out using oxidizing agents such as potassium permanganate (B83412) in an alkaline solution.

Subsequently, the sulfonic acid derivative undergoes hydrazinolysis. This is achieved by refluxing the 1-butyl-1H-benzimidazole-2-sulfonic acid with an excess of hydrazine (B178648) hydrate. The sulfonic acid group is a good leaving group, facilitating its displacement by the hydrazine nucleophile to yield the final product, this compound. researchgate.net

Another potential route for the incorporation of the hydrazino moiety involves the reaction of a 2-halo-1-butyl-1H-benzimidazole, such as 1-butyl-2-chlorobenzimidazole, with hydrazine hydrate. This nucleophilic aromatic substitution reaction offers a more direct pathway, although the synthesis of the 2-chloro precursor is required.

Optimized Reaction Conditions and Green Chemistry Approaches

Efforts to improve the synthesis of benzimidazole derivatives have focused on optimizing reaction conditions to enhance yields, reduce reaction times, and employ more environmentally friendly methods.

Solvent Systems and Catalytic Conditions for Hydrazinolysis

The hydrazinolysis of 2-benzimidazolesulfonic acids is a crucial step. The reaction is typically carried out in an excess of hydrazine hydrate, which acts as both the reactant and the solvent. Refluxing for several hours is generally required to ensure complete conversion. researchgate.net The use of polar solvents like ethanol (B145695) can also be employed.

To improve the efficiency of benzimidazole synthesis in general, various catalytic systems have been explored. For the cyclization step to form the benzimidazole ring, catalysts such as p-toluenesulfonic acid, zinc triflate, or nickel acetate (B1210297) have been shown to be effective. These catalysts can promote the reaction under milder conditions and in shorter reaction times.

Alternative Synthetic Pathways and Yield Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. clockss.org The application of microwave irradiation to the synthesis of benzimidazole derivatives has been shown to significantly reduce reaction times and, in some cases, improve yields. clockss.org This technique could be applied to various steps in the synthesis of this compound, such as the initial cyclization or the hydrazinolysis step.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of greener solvents like water or ionic liquids, solvent-free reaction conditions, and the use of reusable catalysts. For example, the condensation of o-phenylenediamines with aldehydes can be carried out in aqueous media or under solvent-free conditions, reducing the environmental impact of the synthesis.

Chemical Modifications and Derivatization Strategies of this compound

The hydrazino group in this compound is a versatile functional group that allows for a wide range of chemical modifications and derivatization. These modifications are often pursued to explore the structure-activity relationships of these compounds for various applications.

A common derivatization involves the reaction of the hydrazino group with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is typically carried out by refluxing the hydrazine with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid.

The hydrazino moiety can also undergo acylation reactions. For example, reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylhydrazide derivatives. These reactions are usually performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Furthermore, the reaction of this compound with isocyanates or isothiocyanates provides a route to semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These addition reactions typically proceed readily upon mixing the reactants in a suitable solvent.

Cyclization reactions involving the hydrazino group can also be employed to construct fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused benzimidazoles, which are of interest for their potential biological activities.

Below is a table summarizing some of the potential derivatization reactions of this compound:

| Reactant | Product Type |

| Aldehyde/Ketone | Hydrazone |

| Acyl Chloride | N-Acylhydrazide |

| Isocyanate | Semicarbazide |

| Isothiocyanate | Thiosemicarbazide |

| β-Dicarbonyl Compound | Pyrazole-fused Benzimidazole |

Formation of Schiff Bases and Hydrazones

The reaction of 2-hydrazinobenzimidazole derivatives with aldehydes and ketones is a fundamental method for the synthesis of hydrazones, which are a subclass of Schiff bases. This condensation reaction is a straightforward and efficient way to introduce a wide variety of substituents to the benzimidazole core.

The synthesis is typically achieved by reacting this compound with a selected aldehyde or ketone in a suitable solvent, most commonly ethanol. nih.gov The mixture is heated under reflux for a period of a few hours to ensure the completion of the reaction. nih.govresearchgate.net The hydrazone product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. researchgate.net The formation of the azomethine bond (C=N) can be confirmed using spectroscopic techniques such as FT-IR, which shows the disappearance of the N-H stretching vibrations of the hydrazine and the appearance of a characteristic C=N stretching band. nih.gov This reaction is highly versatile, allowing for the incorporation of various aromatic and heterocyclic aldehydes, leading to a diverse library of this compound-derived hydrazones. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| This compound Analogue | Substituted Benzaldehydes | Ethanol (99%) | Reflux, 2-3 hours | 1H-benzimidazole-2-yl hydrazone |

Oxidation Reactions to Azo Derivatives and Benzimidazole Oxides

Azo Derivatives

The hydrazino group of this compound can undergo oxidation to form a highly conjugated azo (-N=N-) linkage. While direct oxidation of this specific compound is not extensively detailed, general methodologies for the oxidation of hydrazines to azo compounds are well-established and applicable. These methods often aim for mild and efficient conditions to avoid degradation of the heterocyclic core.

One practical, metal-free approach involves the use of trichloroisocyanuric acid (TCCA) as an environmentally friendly oxidant. organic-chemistry.org The reaction is typically carried out at room temperature in a solvent like tetrahydrofuran (B95107) (THF), offering high efficiency and operational simplicity. organic-chemistry.org Another strategy is the metal-free aerobic oxidation of arylhydrazides using an NOx system, which also provides an environmentally conscious route to azo compounds. rsc.org Furthermore, copper(II)-catalyzed aerobic oxidation presents a mild, catalytic method for converting hydrazines into their corresponding azo derivatives, which can be trapped in situ. arkat-usa.org These established protocols provide a strong basis for the targeted synthesis of 1-butyl-2-(butyldiazenyl)-1H-benzimidazole and related azo structures.

Benzimidazole Oxides

The synthesis of benzimidazole N-oxides typically involves cyclization reactions of appropriately substituted nitroaromatics rather than direct oxidation of a pre-formed benzimidazole ring, especially one substituted with a hydrazino group. For instance, a common method involves the treatment of o-nitro-NN-dialkylanilines with hot aqueous acid to induce cyclization and formation of the benzimidazole N-oxide. rsc.org Another route involves the thermal isomerization of 2H-benzimidazole 1,3-dioxides, which themselves are synthesized from benzofuroxans. researchgate.net Direct oxidation of the benzimidazole nitrogen in a compound like this compound to form an N-oxide is not a commonly reported transformation, as the hydrazino group is more susceptible to oxidation.

Coordination Chemistry: Metal Complex Formation with this compound as a Ligand

While this compound itself can act as a ligand, it is more commonly converted into its hydrazone derivatives to enhance its coordination capabilities. These hydrazones are versatile multidentate ligands capable of forming stable complexes with a variety of transition metal ions. nih.govchemistryjournal.net

The complexation is typically achieved by reacting a hydrazone derived from this compound with a metal salt (e.g., copper chloride) in a suitable solvent. nih.gov The resulting ligands often behave as tridentate chelators. researchgate.net Coordination generally involves the nitrogen atom of the benzimidazole ring, the nitrogen of the azomethine bond, and a donor atom from the aldehyde-derived portion of the molecule. nih.gov For example, if a hydroxy-substituted benzaldehyde (B42025) is used to form the hydrazone, the deprotonated phenolic oxygen atom participates in the coordination, creating a stable chelate ring. nih.govresearchgate.net This results in the formation of well-defined metal complexes with specific geometries, such as pentacoordinated [N4O] environments for copper. nih.gov A range of metal ions, including Cu(II), Co(II), Ni(II), and Zn(II), have been successfully incorporated into complexes with analogous benzimidazole hydrazone ligands. researchgate.net

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Type |

|---|---|---|---|

| 2-(α-methylsalicylidenehydrazino)benzimidazole | Cu(II), Co(II), Ni(II), Zn(II) | Tridentate (N, N, O) | [M(L)2]·nH2O |

| 2-(2-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine | Cu(II) | Tridentate (N, N, O) plus a chlorine atom | 1:1 Ligand-to-Metal Ratio |

| Salicylaldehyde p-hydroxybenzoylhydrazone | Mo(VI) | Tridentate (O, N, O) | [MoO2(L)S] (Octahedral) |

Hybrid Scaffold Synthesis Incorporating this compound

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with a potentially unique activity profile. The this compound scaffold is an excellent platform for this strategy due to the reactive nature of the hydrazino group.

This functional group serves as a chemical handle to link the benzimidazole core to other molecular scaffolds. A common approach is to react the hydrazino-benzimidazole with a molecule containing an aldehyde or ketone functionality, thereby forming a stable hydrazone bridge. This strategy has been employed to synthesize benzimidazole-based hybrid molecules incorporating moieties like phthalimide (B116566) or 2-benzylbenzofuran. nih.govnih.gov By carefully selecting the second molecular component, researchers can design hybrid structures that integrate the chemical features of both parent molecules. This synthetic approach allows for the creation of large and diverse libraries of complex molecules built upon the this compound framework.

Computational and Theoretical Chemistry Studies on 1 Butyl 2 Hydrazino 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties.

Selection of Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For benzimidazole (B57391) derivatives, a common and reliable combination is the B3LYP functional with the 6-311++G(d,p) basis set. mdpi.comresearchgate.netnih.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a high degree of accuracy for a wide range of molecular systems. researchgate.netresearchgate.net

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that core orbitals are described by a single contracted Gaussian function (composed of 6 primitive Gaussians), and valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing systems with lone pairs or anions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in molecules. researchgate.netresearchgate.net

This level of theory has been shown to provide results that are in excellent agreement with experimental data for related benzimidazole structures. mdpi.comnih.gov

Analysis of Optimized Molecular Parameters and Conformational Preferences

Studies on the closely related N-Butyl-1H-benzimidazole show that the butyl substituent does not significantly alter the conjugation and structural organization of the benzimidazole core. mdpi.com The calculated bond lengths and angles for this analogous compound show excellent concurrence with experimental data. mdpi.com

Table 4.1: Selected Optimized Geometrical Parameters for an Analogous Compound (N-Butyl-1H-benzimidazole) (Note: Data presented is for N-Butyl-1H-benzimidazole, calculated at the B3LYP/6-311++G(d,p) level, as a representative model due to the absence of published data for 1-Butyl-2-hydrazino-1H-benzimidazole.) mdpi.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N26 | 1.386 | N26-C7-N27 | 114.3 |

| C2-N27 | 1.387 | C2-N27-C7 | 104.6 |

| C7-N26 | 1.377 | C1-N26-C7 | 105.9 |

| C7-N27 | 1.306 | C13-N26-C7 | 127.3 |

| N26-C13 | 1.470 | C16-C13-N26 | 111.9 |

| C13-C16 | 1.534 | C19-C16-C13 | 112.5 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com

For benzimidazole derivatives, the HOMO is typically distributed over the entire benzimidazole ring system, indicating it is the primary site for electrophilic attack. The LUMO is also generally located over the ring, representing the site for nucleophilic attack. The specific energies and distributions are influenced by the substituents.

Table 4.2: Calculated FMO Properties for an Analogous Compound (N-Butyl-1H-benzimidazole) (Note: Data presented is for N-Butyl-1H-benzimidazole, calculated at the B3LYP/6-311++G(d,p) level, as a representative model.) mdpi.comresearchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.01 |

| ELUMO | -0.63 |

| Energy Gap (ΔE) | 5.38 |

The calculated HOMO-LUMO gap for N-Butyl-1H-benzimidazole suggests that the molecule is stable. mdpi.com The negative value of the chemical potential (μ), calculated from HOMO and LUMO energies, also indicates the stability of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. mdpi.com

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like nitrogen and oxygen.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. They are usually located around hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

In benzimidazole derivatives, MEP analysis typically shows negative potential regions concentrated around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. For this compound, the nitrogen atoms of the hydrazino group would also be expected to be sites of high negative potential. The hydrogen atoms, particularly those attached to nitrogen, and the butyl group are generally associated with positive electrostatic potential. cumhuriyet.edu.tr This analysis helps in understanding how the molecule interacts with other polar molecules and biological receptors. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines intramolecular delocalization, or charge transfer, from filled "donor" orbitals to empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.comsapub.org

Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule. This analysis is crucial for understanding hyperconjugative and resonance effects. In benzimidazole systems, significant stabilization arises from the delocalization of π-electrons within the aromatic rings and interactions involving the lone pairs on the nitrogen atoms.

Table 4.3: Selected NBO Second-Order Perturbation Energies E(2) for an Analogous Compound (N-Butyl-1H-benzimidazole) (Note: Data presented is for N-Butyl-1H-benzimidazole, calculated at the B3LYP/6-311++G(d,p) level, as a representative model.) mdpi.comnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| σ(C1-C2) | σ(C1-C6) | 4.63 |

| σ(C1-C2) | σ(C1-N26) | 0.86 |

| σ(C1-C2) | σ(C6-H11) | 2.42 |

| π(C3-C4) | π(C1-C2) | 21.05 |

| π(C5-C6) | π*(C1-C2) | 16.57 |

Topological Analysis of Electron Density (AIM, RDG, ELF, LOL)

Topological analysis of electron density provides a rigorous framework for characterizing chemical bonding and non-covalent interactions within a molecule.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). Critical points in the electron density are located where the gradient of the density is zero. The properties at bond critical points (BCPs), such as the value of the electron density (ρ) and its Laplacian (∇²ρ), are used to characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions like ionic or van der Waals). researchgate.netsapub.org

Reduced Density Gradient (RDG): This method is particularly useful for visualizing and identifying non-covalent interactions, such as hydrogen bonds and van der Waals forces. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This allows for the characterization of attractive (hydrogen bonds), weak (van der Waals), and repulsive (steric clash) interactions. researchgate.netsapub.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical concepts like core electrons, covalent bonds, and lone pairs. The color-coded maps generated from ELF and LOL analyses confirm the presence of bonding and non-bonding electrons in the molecule, providing a clear visual representation of its electronic structure. mdpi.comresearchgate.net

For N-Butyl-1H-benzimidazole, these topological methods have confirmed the nature of the covalent bonds within the structure and identified the presence of non-covalent interactions that contribute to its stability. mdpi.comresearchgate.net

Fukui Functions and Local Reactivity Descriptors

No published data were found regarding the calculation of Fukui functions (f+, f-, f0) or other local reactivity descriptors for this compound. Such studies would be necessary to identify the specific atomic sites susceptible to nucleophilic, electrophilic, and radical attack, providing insight into the molecule's chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

There are no available TD-DFT studies for this compound. This type of analysis is essential for understanding the electronic transitions within the molecule, predicting its UV-Vis absorption spectra, and characterizing its excited-state properties.

Molecular Dynamics (MD) Simulations

Specific Molecular Dynamics (MD) simulation studies for this compound have not been reported in the available literature. MD simulations would offer valuable information on the conformational dynamics of the molecule and its interaction with surrounding molecules, such as solvents or biological macromolecules, over time.

Structure Activity Relationship Sar Studies of 1 Butyl 2 Hydrazino 1h Benzimidazole Derivatives

Influence of Substituents at N1 Position on Biological Activity

The substituent at the N1 position of the benzimidazole (B57391) ring plays a significant role in modulating the physicochemical properties and, consequently, the biological activity of the derivatives. nih.govacs.org Modifications at this position can influence factors such as lipophilicity, membrane permeability, and interaction with biological targets. acs.org

The N1-butyl group in the parent compound, 1-Butyl-2-hydrazino-1H-benzimidazole, enhances the molecule's lipophilicity. This increased lipid solubility can improve its ability to cross biological membranes, which is a critical factor for reaching intracellular targets. Studies on a series of N-alkylated benzimidazole derivatives have demonstrated that the length of the alkyl chain directly correlates with biological activity, up to a certain point. acs.org

Research has shown that increasing the alkyl chain length from a butyl to a pentyl or heptyl group can lead to enhanced anticancer activity. acs.org This is often attributed to the increased hydrophobic nature of the molecule, which may facilitate better membrane permeation and interaction with hydrophobic pockets in target proteins. acs.org However, an excessively long alkyl chain can sometimes lead to a decrease in activity, suggesting an optimal length for maximal efficacy.

| N1-Substituent | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|

| Butyl | Enhances lipophilicity, providing a baseline for activity. | Improves membrane permeability. |

| Pentyl | Increased anticancer efficacy compared to shorter chains. acs.org | Further enhancement of lipophilicity and hydrophobic interactions. acs.org |

| Heptyl | Demonstrated to be among the most effective in certain anticancer studies. acs.org | Optimal hydrophobic character for target binding and cell penetration. acs.org |

While the parent compound features an alkyl group, substituting the N1 position with aromatic or heteroaromatic rings is a common strategy in benzimidazole drug design. These larger, rigid substituents can introduce additional binding interactions, such as pi-pi stacking or hydrogen bonds, with the target protein. The introduction of such groups can significantly alter the compound's pharmacological profile, leading to potent and selective inhibitors of various enzymes or receptors. nih.gov For instance, the presence of substituted benzyl (B1604629) motifs at the N-1 position has been found to be crucial for certain biological activities. researchgate.net The electronic properties of these aromatic rings, whether they are electron-donating or electron-withdrawing, can further fine-tune the molecule's activity.

Role of the Hydrazino Moiety and its Modifications at C2 Position

The hydrazino (-NHNH2) group at the C2 position is a key functional group that often serves as a versatile handle for chemical modification. It acts as a hydrogen-bond donor, which is critical for anchoring the molecule to the active sites of enzymes or receptors.

The primary amine of the hydrazino group is readily derivatized, most commonly through condensation with various aldehydes and ketones to form hydrazones (-NH-N=CHR). mdpi.comnih.gov This derivatization has proven to be a highly effective strategy for generating potent bioactive molecules. nih.govnih.gov The resulting hydrazone moiety extends the conjugation of the system and introduces new points of interaction.

For example, merging the benzimidazole core with a phenyl hydrazone moiety creates an efficient scaffold for tubulin polymerization inhibitors. nih.gov The nature of the substituent on the phenyl ring of the hydrazone has a profound impact on activity. Studies have shown that the presence of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups on this phenyl ring can significantly modulate the compound's efficacy. nih.govrsc.org Hydroxyl-substituted derivatives, in particular, often show enhanced activity. nih.govnih.gov For instance, a hydrazone with a single hydroxyl group at the 2-position of the phenyl ring exhibited a 90% larvicidal effect in one study, and the introduction of a second hydroxyl group further enhanced this activity. nih.govrsc.org

| Derivative Type | Substituent on Phenyl Ring | Observed Activity |

|---|---|---|

| Hydrazone | 2-OH | High larvicidal effect (90%). nih.govrsc.org |

| Hydrazone | 2,4-diOH | Enhanced activity compared to mono-hydroxy derivative. nih.govrsc.org |

| Hydrazone | 2,3-diOH | Further increase in activity (100% efficacy at a lower concentration). rsc.org |

| Hydrazone | Methoxy (-OCH3) groups | Modulated activity, often less potent than hydroxylated analogs. nih.gov |

The hydrazone linkage (-NH-N=CH-) introduces both conformational flexibility and new reactive sites. Hydrazones can exist in keto-enol (or amido-iminol) tautomeric forms and can adopt different geometric configurations (E/Z isomers) around the C=N double bond. mdpi.com This flexibility allows the molecule to adopt the optimal conformation for binding to its biological target.

Furthermore, the hydrazone moiety provides several potential sites for hydrogen atom transfer and radical scavenging, contributing to the antioxidant properties observed in some derivatives. nih.gov The hydrogen atoms on the nitrogen atoms (N-H) and any hydroxyl groups on the appended aryl ring can act as hydrogen donors, which is a key mechanism for antioxidant activity. nih.govrsc.org The ability to engage in these interactions is a critical aspect of their biological function.

Substitutions on the Benzene (B151609) Ring (C4, C5, C6, C7) and their Pharmacological Implications

Substituents on the fused benzene ring of the benzimidazole core provide another avenue for modulating pharmacological activity. nih.gov Modifications at the C5 and C6 positions are the most commonly explored due to synthetic accessibility. mdpi.com The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the electron density of the entire ring system, affecting its binding properties and metabolic stability. libretexts.orgnih.gov

For example, the introduction of a methyl group at the 5(6)-position has been shown to increase the cytotoxic activity of certain 1H-benzimidazole-2-yl hydrazones. sci-hub.se Halogen substituents (e.g., -F, -Cl) are also frequently used to enhance activity, potentially by increasing lipophilicity or by forming specific halogen bonds with the target. mdpi.com The strategic placement of small, lipophilic groups or electron-withdrawing groups on the benzene ring can lead to significant improvements in potency and can alter the pharmacological profile of the compound, shifting its activity from, for example, an anticancer agent to an anti-inflammatory one. nih.govnih.gov

| Position | Substituent Type | Observed Pharmacological Implication |

|---|---|---|

| C5 / C6 | Methyl (-CH3) | Leads to an increase in cytotoxic activity in some hydrazone series. sci-hub.se |

| C5 / C6 | Halogens (-F, -Cl, -Br) | Often used to enhance potency across various activities; can improve lipophilicity. mdpi.com |

| C5 | Alkylamino group | Shown to produce better antihypertensive activity in certain analogs. mdpi.com |

| C4, C5, C6, C7 | Halogens (e.g., 4,5,6-trifluoro) | Can confer significant and selective antiviral activity. researchgate.net |

Electronic Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), play a crucial role in the activity of benzimidazole derivatives. These groups are often placed on a phenyl ring attached to the C2-hydrazino group, forming a hydrazone moiety.

Studies on various benzimidazole hydrazone series have demonstrated clear patterns. A correlation study on bis-hydrazones of quinazolinones, a related heterocyclic structure, found that compounds featuring EDGs such as hydroxyl (-OH) and methoxy (-OCH₃) groups exhibited excellent antioxidant properties. rsc.org Conversely, derivatives bearing EWGs like chloro (–Cl) and nitro (–NO₂) groups showed good anti-inflammatory activity. rsc.org Another investigation into (1H-benzimidazol-2-ylmethyl)-N-(phenyl)amine derivatives found that introducing any substituent (both EDGs and EWGs) to the para-position of the phenyl ring led to a decrease in antibacterial activity compared to the unsubstituted compound. researchgate.net

These findings suggest that the electronic nature of the substituent can be tailored to enhance a specific type of biological activity. The ability of EDGs to donate electrons may stabilize radical species, explaining their antioxidant effects, while EWGs can alter the charge distribution of the molecule to improve interactions with specific enzyme active sites responsible for inflammation or microbial growth.

Table 1: Influence of Electronic Group Substituents on Biological Activity of Benzimidazole Derivatives

| Substituent Group | Electronic Effect | Associated Biological Activity |

|---|---|---|

| -OH, -OCH₃ | Electron-Donating (EDG) | Antioxidant rsc.org |

| -Cl, -NO₂ | Electron-Withdrawing (EWG) | Anti-inflammatory, Antimicrobial rsc.org |

Steric Hindrance and Lipophilicity Considerations

Alongside electronic effects, the size, shape, and lipophilicity of substituents are critical determinants of biological activity.

Lipophilicity: The N1-butyl group on the core compound, this compound, is a key contributor to its lipophilicity. Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the blood-brain barrier, which is an important consideration for developing agents targeting the central nervous system. Studies on 2-aminothiazol-4(5H)-one derivatives have reinforced that lipophilicity is a crucial parameter in the design of potential drugs, as it influences solubility and helps predict the ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.com

Steric Hindrance: The bulkiness of substituents can significantly impact how a molecule fits into a target's binding site. Large, bulky groups can create steric hindrance, which may either prevent effective binding or, conversely, enhance stability and protect the molecule's core from quenching agents. mdpi.com For example, the presence of a methyl group at the 5(6)-position of the benzimidazole ring in certain 1H-benzimidazol-2-yl hydrazones was found to increase their anthelmintic activity. sci-hub.se In a series of diflapolin (B1670557) derivatives with a benzimidazole subunit, removing a bulky N-butoxycarbonyl (Boc) substitution led to a significant increase in 5-lipoxygenase-activating protein (FLAP) activity, while the opposite was true for soluble epoxide hydrolase (sEH) inhibition, where the N-Boc group was advantageous. nih.gov This demonstrates that the optimal steric profile is highly dependent on the specific topology of the target protein's active site.

Molecular Docking and In Silico Studies for SAR Elucidation

Molecular docking and other computational methods are powerful tools for understanding how these derivatives interact with their biological targets at a molecular level, providing a rationale for observed SAR data.

Prediction of Binding Modes and Key Interactions with Target Proteins

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, clarifying the binding modes and key intermolecular interactions. For benzimidazole derivatives, these studies have identified several recurring interaction patterns.

Hydrogen Bonding: The C2-hydrazino group and the N-H of the benzimidazole ring are frequently identified as critical hydrogen-bond donors, essential for anchoring the molecule within the active site of an enzyme. researchgate.net

Hydrophobic and π-π Interactions: The aromatic benzimidazole ring system often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) in the target protein. cjsc.ac.cn

Target-Specific Interactions: Docking studies have elucidated binding modes for benzimidazole derivatives with a variety of targets. For instance, certain derivatives have been shown to bind to the colchicine-binding site of tubulin, with hydrogen bonds and hydrophobic interactions stabilizing the complex. nih.govmdpi.comnih.gov In another study, docking of benzimidazole derivatives into the active site of aldosterone (B195564) synthase (CYP11B2) revealed key π-π interactions with residues Phe130 and Phe481. cjsc.ac.cn Similarly, simulations with soluble epoxide hydrolase (sEH) showed that the most active inhibitors formed hydrogen bonds with key residues of the catalytic triad. nih.gov

Table 2: Examples of Predicted Interactions for Benzimidazole Derivatives with Target Proteins

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Tubulin | Cys241, Leu255, Ala316 | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Aldosterone Synthase (CYP11B2) | Phe130, Ala313, Phe481 | π-π stacking, Hydrophobic interactions cjsc.ac.cn |

| Soluble Epoxide Hydrolase (sEH) | Asp335, Tyr383, Tyr466 | Hydrogen bonding nih.gov |

| DNA Gyrase Subunit B | Asp81, Glu58 | Hydrogen bonding spast.org |

Correlation of Docking Scores with Experimental Biological Activity

A primary goal of in silico studies is to establish a correlation between calculated binding affinities (docking scores) and experimentally measured biological activity (e.g., IC₅₀ values). However, this relationship is not always straightforward.

While some studies have found a good correlation, many report that a direct quantitative relationship between docking scores and inhibitory activity is not always present. researchgate.net For example, an analysis of sEH inhibitors found that docking scores did not correlate quantitatively with bioactivity, although a qualitative correlation was observed, as more potent inhibitors formed a greater number of crucial hydrogen bonds. nih.gov The complexity of biological systems means that factors beyond simple binding affinity, such as ligand conformation, solvation effects, and pharmacokinetics, also play a significant role. researchgate.net

Despite these challenges, docking is invaluable for predicting the correct binding pose and understanding the qualitative interactions that drive activity, which can effectively guide the rational design of more potent derivatives. spast.orgscholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For benzimidazole derivatives, both 2D and 3D-QSAR models have been developed to predict activity and guide the design of new analogues. researchgate.netnih.gov

These models use molecular descriptors representing steric, electronic, lipophilic, and topological properties to build a predictive equation. For instance, 3D-QSAR studies on benzimidazole derivatives as Angiotensin II-AT1 receptor antagonists identified the importance of lipophilicity and hydrogen bonding at specific positions for good antagonistic activity. nih.gov A QSAR study on aldosterone synthase inhibitors also resulted in models with good predictive power, which, when combined with docking results, led to the design of novel compounds with potentially enhanced activity. cjsc.ac.cn The statistical significance of QSAR models is typically validated through parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). cjsc.ac.cn Successful QSAR models serve as powerful tools for predicting the activity of untested compounds, thereby prioritizing synthetic efforts. nih.gov

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Strategies for Enhanced Yields and Purity

While established methods exist for the synthesis of 2-hydrazino-1H-benzimidazoles, future research will likely focus on developing more efficient, greener, and economically viable synthetic routes. researchgate.net Traditional methods often involve multi-step processes starting from o-phenylenediamine (B120857). nih.govsci-hub.se A common pathway includes the reaction of o-phenylenediamine with carbon disulfide to form a benzimidazole-2-thiol, followed by oxidation to a sulfonic acid, and subsequent hydrazinolysis. nih.govsci-hub.se

Future strategies could explore one-pot tandem synthetic methods to reduce reaction time, minimize waste, and simplify purification. researchgate.net The use of novel catalytic systems, including nano-based catalysts, could enhance reaction rates and selectivity, leading to higher yields and purity. researchgate.net Furthermore, the application of green chemistry principles, such as microwave-assisted or ultrasound-promoted reactions, presents an opportunity to develop more environmentally friendly synthetic protocols. researchgate.net A comparative analysis of existing and potential future strategies highlights the drive towards efficiency and sustainability.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions: thiol formation, oxidation, hydrazinolysis. nih.govsci-hub.se | Well-established and reliable. | Improving yields of individual steps. |

| Catalytic Cyclization/Coupling | Use of catalysts (e.g., Pd(OAc)2) for ring formation. researchgate.net | Fewer steps, potential for higher efficiency. researchgate.net | Discovery of more effective and reusable catalysts. |

| Microwave/Ultrasound-Assisted Synthesis | Application of non-conventional energy sources. researchgate.net | Reduced reaction times, improved yields, greener process. researchgate.net | Optimization of reaction conditions (power, time, temperature). |

| One-Pot Tandem Reactions | Combining multiple reaction steps into a single process. researchgate.net | Increased atom economy, reduced waste and purification steps. | Designing compatible reaction sequences and conditions. |

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of the 2-hydrazino-1H-benzimidazole scaffold, specifically hydrazones, have demonstrated a broad spectrum of biological activities, including antiparasitic, anticancer, antioxidant, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.netnih.gov A primary area for future research is the identification of novel biological targets and the elucidation of the underlying mechanisms of action.

For instance, certain benzimidazole (B57391) hydrazones have shown potent anthelmintic activity by inhibiting tubulin polymerization, a mechanism shared by established drugs like albendazole. nih.govsci-hub.seresearchgate.net Future studies could investigate if 1-butyl-2-hydrazino-1H-benzimidazole derivatives can target other key parasitic enzymes or pathways. In oncology, while some derivatives have shown cytotoxicity against cancer cell lines like MCF-7 (breast cancer), their precise molecular targets are often not fully understood. sci-hub.seresearchgate.net Research could focus on their potential to inhibit specific kinases, topoisomerases, or interfere with signaling pathways crucial for cancer cell proliferation and survival. researchgate.netnih.gov The antioxidant properties observed in some analogs, attributed to radical scavenging, also warrant deeper investigation into their effects on cellular oxidative stress pathways. nih.gov

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding

Advanced computational chemistry offers powerful tools to predict molecular properties and understand reaction mechanisms at the atomic level. For this compound and its derivatives, methods like Density Functional Theory (DFT) can be employed to calculate optimized molecular geometries, bond lengths, bond angles, and charge distributions. nih.govmdpi.com

Future research can leverage these methods for several purposes:

Structure-Activity Relationship (SAR) Studies: Computational docking can be used to predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes or receptors. sci-hub.seresearchgate.net This helps in rationalizing experimental findings and guiding the design of more potent analogs.

Mechanism of Action: DFT calculations can elucidate the mechanisms of observed biological activities, such as the hydrogen atom transfer (HAT) or single electron transfer (SET) pathways involved in antioxidant activity. nih.gov

Spectroscopic Analysis: Theoretical calculations of vibrational (FTIR) and electronic (UV-Vis) spectra can aid in the structural characterization of newly synthesized compounds by comparing calculated data with experimental results. mdpi.comnih.gov

Non-Linear Optical (NLO) Properties: Computational analysis can predict potential NLO properties, which are relevant for material science applications. nih.gov

| Computational Method | Application Area | Information Gained |

|---|---|---|

| Molecular Docking | Drug Design, Mechanistic Studies | Binding modes and affinities to biological targets (e.g., tubulin, kinases). sci-hub.seresearchgate.net |

| Density Functional Theory (DFT) | Structural Analysis, Reactivity | Optimized geometry, electronic properties, reaction pathways. nih.govnih.govmdpi.com |

| NBO/AIM Analysis | Chemical Bonding | Intramolecular interactions, charge delocalization, bond critical points. nih.govnih.gov |

| MEP Analysis | Reactivity Prediction | Identification of nucleophilic and electrophilic sites on the molecule. mdpi.comnih.gov |

Design of Multi-Target Directed Ligands Based on the this compound Scaffold

The multifactorial nature of complex diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease) and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target agents. mdpi.comfrontiersin.org

The this compound scaffold is an excellent starting point for designing MTDLs. The benzimidazole core is a "privileged structure" found in many bioactive compounds, and the hydrazino group provides a convenient handle for introducing other pharmacophores. nih.govacs.org For example, in the context of Alzheimer's disease, one could design a hybrid molecule that combines the benzimidazole core with moieties known to inhibit acetylcholinesterase (AChE), monoamine oxidase (MAO), or prevent amyloid-β aggregation. nih.govfrontiersin.org This strategy aims to address multiple facets of the disease pathology with a single compound.

Investigation into Material Science Applications of this compound and its Complexes

Beyond pharmacology, the benzimidazole framework holds promise in material science. The N-butyl substitution in this compound is particularly relevant, as N-alkylbenzimidazoles have been investigated as components of electrolytes for dye-sensitized solar cells due to their ability to improve charge transfer. mdpi.com

Future academic research could explore the synthesis of metal complexes of this compound. The hydrazino group and the nitrogen atoms of the benzimidazole ring can act as coordination sites for various metal ions. These complexes could exhibit interesting photophysical, electronic, or magnetic properties. For example, copper(II) complexes of related benzimidazole hydrazones have been studied for their cytotoxic properties, indicating that metal coordination can significantly modulate biological activity. nih.gov Further investigations could assess the potential of the parent compound and its metal complexes as non-linear optical (NLO) materials, organic light-emitting diodes (OLEDs), or sensors. nih.gov

Further Elucidation of Reaction Kinetics and Thermodynamics for Synthetic Optimization

A thorough understanding of the reaction kinetics and thermodynamics is fundamental for optimizing the synthesis of this compound. Kinetic studies can reveal the reaction order, rate constants, and the influence of parameters such as temperature, concentration, and catalyst on the reaction rate. dnu.dp.ua For instance, studying the kinetics of the hydrazinolysis step—the reaction of a precursor with hydrazine (B178648)—can help determine the optimal conditions to maximize yield and minimize reaction time. dnu.dp.ua

Thermodynamic studies, complemented by computational calculations, can determine the activation energy and thermodynamic characteristics (enthalpy, entropy, Gibbs free energy) of the reaction. dnu.dp.ua This information is crucial for understanding the feasibility of a reaction and identifying the rate-determining step. By systematically studying these parameters for each step of the synthesis, researchers can develop a more robust, scalable, and efficient process for producing this compound. dnu.dp.ua

常见问题

Q. What are the common synthetic routes for preparing 1-Butyl-2-hydrazino-1H-benzimidazole, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes :

- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to yield 1H-benzimidazole-2-thiol (compound 1 ) .

- Step 2 : Treat 1 with hydrazine hydrate in methanol to form 2-hydrazinyl-1H-benzimidazole (2 ).

- Step 3 : Alkylate 2 with 1-bromobutane under basic conditions (e.g., NaH/DMF) to introduce the butyl group at the N1 position .

- Characterization :

- ¹H NMR : Singlets for hydrazino (NH-NH₂, δ ~8.5–9.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm).

- ¹³C NMR : Peaks for benzimidazole carbons (δ ~150 ppm for C2, δ ~115–130 ppm for aromatic carbons) .

Q. How are spectroscopic techniques used to confirm the structure of this compound derivatives?

Methodological Answer:

-

Key Techniques :

- IR : Identifies functional groups (e.g., N-H, C=N) and tracks reaction progress (e.g., disappearance of thiol S-H stretch at ~2634 cm⁻¹ in intermediates) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., butyl chain integration at δ ~0.9–1.7 ppm) and aromaticity .

- ESI-MS : Validates molecular formulas (e.g., [M+H]⁺ peaks) and detects side products .

-

Example Data Table :

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) ESI-MS (m/z) Intermediate 1 12.31 (S-H), 10.93 (N-H) 2634 (S-H), 3395 (N-H) 151 (M+H)⁺ Final Product 8.4 (NH-NH₂), 1.4 (butyl CH₂) 3464 (N-H), 1605 (C=N) 230 (M+H)⁺

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Factors to Optimize :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to methanol .

- Temperature : Heating to 60–80°C accelerates hydrazine substitution but may require inert atmospheres to prevent oxidation .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

- Troubleshooting Low Yields :

Q. How can contradictions between computational predictions and experimental data for benzimidazole derivatives be resolved?

Methodological Answer:

- Strategies :

- Validate Computational Models : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallography data (e.g., using SHELXL ).

- Reassess Experimental Parameters : Check purity (HPLC), solvent effects, and measurement artifacts (e.g., NMR referencing errors) .

- Cross-Reference Literature : Align spectral data with established analogs (e.g., 2-acetylbenzimidazole derivatives ).

- Example Case : A computed C=N bond length of 1.32 Å may mismatch experimental XRD data (1.28 Å), prompting recalibration of basis sets .

Q. What role does the substitution pattern on the benzimidazole nucleus play in pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Insights :

- Biological Evaluation Methods :

Q. How can crystallography tools like SHELXL and ORTEP-3 aid in structural determination of this compound?

Methodological Answer:

- Software Applications :

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。